molecular formula C10H12F3N B1321753 N-propyl-3-(trifluoromethyl)aniline CAS No. 887590-37-6

N-propyl-3-(trifluoromethyl)aniline

Cat. No. B1321753
M. Wt: 203.2 g/mol
InChI Key: QBTKCLQCPGRXNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-propyl-3-(trifluoromethyl)aniline is a compound that belongs to the class of organic chemicals known as anilines, which are derivatives of ammonia wherein one or more hydrogen atoms are replaced by phenyl groups. This particular compound features a trifluoromethyl group, which is known for its ability to influence the physical and chemical properties of molecules, often enhancing their metabolic stability and bioavailability .

Synthesis Analysis

The synthesis of trifluoromethyl anilines can be achieved through various methods. One approach involves the use of N-trifluoromethylsuccinimide (NTFS) as a trifluoromethylation reagent, which has been applied to the direct trifluoromethylation of free aniline, yielding trifluoromethyl products with good yields . Another method includes the synthesis of N,N-bis(trifluoromethyl)anilines through dediazotation reactions of aryldiazoniumbis(trifluoromethyl)imides in the presence of CuI salts . Additionally, visible-light-promoted radical C-H trifluoromethylation has been developed using Togni reagent, providing an economical route to trifluoromethylated anilines .

Molecular Structure Analysis

The molecular structure of anilines can be complex, with the trifluoromethyl group influencing the overall conformation. For instance, the molecular structure of N-benzylidene-aniline, a related compound, has been studied using gas electron diffraction and molecular mechanics calculations, revealing that the phenyl ring bonded to the carbon end of the C=N bond is coplanar with this bond . While this does not directly describe N-propyl-3-(trifluoromethyl)aniline, it provides insight into the structural considerations of aniline derivatives.

Chemical Reactions Analysis

Trifluoromethyl anilines participate in various chemical reactions. For example, they can undergo metalation with lithium reagents, which is a key step for structural elaboration, allowing for further functionalization . They can also react with phenyliodine(III) bis(trifluoroacetate) to introduce a hydroxy group at the para position or to achieve N-iodophenylation of N-arylamides . The anionically activated trifluoromethyl group has been used as a novel synthon for the synthesis of isoxazoles and 1,3,5-triazines .

Physical and Chemical Properties Analysis

The presence of the trifluoromethyl group in anilines significantly affects their physical and chemical properties. This group is known for its electron-withdrawing nature, which can impact the acidity of adjacent hydrogens and the reactivity of the molecule. The trifluoromethyl group also contributes to the lipophilicity and metabolic stability of the compound, making it a valuable substituent in medicinal chemistry .

Scientific Research Applications

Synthesis of Fluorine-Containing Molecules

N-propyl-3-(trifluoromethyl)aniline serves as a valuable building block in the synthesis of various fluorine-containing molecules and heterocyclic compounds. A study has shown the successful transformation of these anilines into valuable fluorine-containing molecules using visible-light-induced radical trifluoromethylation. This process provides an economical and powerful route to trifluoromethylated anilines, highlighting its significance in organic synthesis (Xie et al., 2014).

Trifluoromethylation of Free Anilines

N-trifluoromethylsuccinimide (NTFS) has been utilized for the direct trifluoromethylation of free aniline. This methodology offers a new solution for C-H trifluoromethylation of free anilines, showcasing the potential of N-propyl-3-(trifluoromethyl)aniline in facilitating such chemical transformations. The practicality of this protocol is further underscored by its application in the synthesis of pharmaceuticals, such as the antiasthmatic drug Mabuterol (Liu et al., 2023).

Synthesis of Isoxazoles and Triazines

N-propyl-3-(trifluoromethyl)aniline has been used in novel one-pot preparations of isoxazoles and 1,3,5-triazines. This process involves the reaction of dianions derived from oximes with trifluoromethyl-substituted anilines, demonstrating the compound's versatility in synthesizing complex molecular structures (Strekowski et al., 1995).

Role in C-H Imidation and Dehydrogenative Cross-Coupling

The compound has been identified as a suitable monodentate transient directing group for processes such as Ru(II)-catalyzed intermolecular direct ortho-C-H imidation of benzaldehydes and Pd-catalyzed direct dehydrogenative cross-coupling of benzaldehydes with arenes. These processes enable the efficient synthesis of complex molecular structures, including quinazoline and fused isoindolinone scaffolds, further underscoring the compound's utility in advanced organic synthesis (Wu et al., 2021), (Wang et al., 2019).

Safety And Hazards

“3-(Trifluoromethyl)aniline” is toxic by ingestion and inhalation. It is used to make dyes and pharmaceuticals .

Future Directions

Trifluoromethyl derivatives are valuable targets in medicinal chemistry. Extensive studies have been reported for the preparation of N-CF3 compounds through fluorination and trifluoromethylation of N-containing compounds .

properties

IUPAC Name

N-propyl-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N/c1-2-6-14-9-5-3-4-8(7-9)10(11,12)13/h3-5,7,14H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTKCLQCPGRXNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60606567
Record name N-Propyl-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60606567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-propyl-3-(trifluoromethyl)aniline

CAS RN

887590-37-6
Record name N-Propyl-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60606567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-propyl-3-(trifluoromethyl)aniline
Reactant of Route 2
Reactant of Route 2
N-propyl-3-(trifluoromethyl)aniline
Reactant of Route 3
Reactant of Route 3
N-propyl-3-(trifluoromethyl)aniline
Reactant of Route 4
Reactant of Route 4
N-propyl-3-(trifluoromethyl)aniline
Reactant of Route 5
Reactant of Route 5
N-propyl-3-(trifluoromethyl)aniline
Reactant of Route 6
Reactant of Route 6
N-propyl-3-(trifluoromethyl)aniline

Citations

For This Compound
2
Citations
A Fraix, S Guglielmo, V Cardile, ACE Graziano… - RSC Advances, 2014 - pubs.rsc.org
We report the design, synthesis, photochemical characterization and biological evaluation of a novel molecular conjugate in which two chromogenic centers, a porphyrin unit and a …
Number of citations: 11 pubs.rsc.org
A Fraix, S Guglielmo, V Cardile, ACE Graziano, R Gref… - RSC …, 2014 - iris.unito.it
We report the design, synthesis, photochemical characterization and biological evaluation of a novel molecular conjugate in which two chromogenic centers, a porphyrin unit and a …
Number of citations: 2 iris.unito.it

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.